
1-(2,2,2-Trifluorethyl)-1H-imidazol-4-carbonsäure
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is . It features a trifluoroethyl group attached to an imidazole ring, which enhances its lipophilicity and biological activity. The compound's structure allows it to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, making it a potential candidate for various biochemical applications .
Enzyme Inhibition
One of the primary applications of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is as an enzyme inhibitor. Research has indicated that compounds with similar structures can effectively inhibit various enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and autoimmune disorders. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors, which may result in selective inhibition of biochemical pathways .
Anticancer Activity
Studies have shown that related compounds exhibit anticancer properties by inhibiting the proliferation of cancer cells. For instance, compounds that interact with menin have been identified as valuable pharmacophores for treating MLL leukemia. The ability of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid to inhibit specific protein interactions suggests its potential role in cancer therapeutics .
Case Study 1: Inhibition of Dihydroorotate Dehydrogenase
A study focused on the synthesis and evaluation of 1-(2,2,2-trifluoroethyl)-1H-imidazole derivatives demonstrated their potential as dihydroorotate dehydrogenase inhibitors. These inhibitors are crucial for the treatment of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. The presence of the trifluoroethyl group significantly influenced the compound's inhibitory activity against this target enzyme .
Case Study 2: Interaction with Biological Targets
Research has highlighted the interactions of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid with various biological targets. The compound has shown promise in studies involving enzyme inhibition and receptor modulation. Its structural characteristics allow it to participate in significant molecular interactions that can alter biological pathways relevant to disease processes .
Biologische Aktivität
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid is . The compound features a trifluoroethyl group attached to an imidazole ring, which is known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₆H₅F₃N₂O₂ |
SMILES | C1=C(N=CN1CC(F)(F)F)C(=O)O |
InChI | InChI=1S/C6H5F3N2O2/... |
Predicted CCS (Ų) | 141.6 (for [M+H]+) |
Antimicrobial Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid, in combating metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound has shown promising results in inhibiting various MBLs, suggesting its utility as a lead compound for developing new antibiotics against resistant strains .
Anticancer Properties
The structural modifications in imidazole derivatives have been associated with enhanced anticancer activity. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of the trifluoroethyl group may contribute to increased potency due to enhanced lipophilicity and improved interactions with biological targets .
The biological activity of 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Metal Binding : As a metal-binding pharmacophore, it could effectively target metalloenzymes like MBLs by chelating metal ions essential for their activity .
- Cell Signaling Modulation : It may influence signaling pathways critical for cancer progression and antibiotic resistance.
Case Studies
Several studies have explored the efficacy of imidazole derivatives in clinical and preclinical settings:
- Study on MBL Inhibition : A study demonstrated that derivatives similar to 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid effectively inhibited MBLs with IC50 values indicating strong potential for development as therapeutic agents against resistant bacterial strains .
- Anticancer Efficacy : Research involving various imidazole derivatives showed that modifications led to enhanced cytotoxicity against human cancer cell lines such as HeLa and CEM cells. The presence of the trifluoroethyl group was noted to improve the overall pharmacological profile .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-1-4(5(12)13)10-3-11/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFLFOPRRGBSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378717-34-0 | |
Record name | 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.